1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine;(Z)-but-2-enedioic acid
Description
1-[3-(1,3-Benzodioxol-5-yloxy)propyl]-4-phenylpiperazine (molecular formula: C₂₀H₂₄N₂O₃) is a phenylpiperazine derivative complexed with (Z)-but-2-enedioic acid (fumaric acid isomer) as a counterion. The compound features a benzodioxole moiety (1,3-benzodioxol-5-yloxy) linked via a propyl chain to a 4-phenylpiperazine core . Its average molecular weight is 340.423 g/mol, with predicted LC-MS/MS spectra indicating characteristic fragmentation patterns .
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3.C4H4O4/c1-2-5-17(6-3-1)22-12-10-21(11-13-22)9-4-14-23-18-7-8-19-20(15-18)25-16-24-19;5-3(6)1-2-4(7)8/h1-3,5-8,15H,4,9-14,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCXNOHQTALBRA-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCCOC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine typically involves the following steps:
Formation of 1,3-benzodioxole: This can be synthesized from catechol with disubstituted halomethanes.
Preparation of 1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine: This involves the reaction of 1,3-benzodioxole with 3-chloropropanol to form 3-(1,3-benzodioxol-5-yloxy)propanol, which is then reacted with 4-phenylpiperazine under basic conditions.
Formation of the final compound: The resulting product is then combined with (Z)-but-2-enedioic acid to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways, optimized for yield and purity. This would include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antidepressant Activity
- Mechanism of Action : The compound is structurally related to piperazine derivatives that have been shown to inhibit the reuptake of serotonin and norepinephrine. This mechanism is crucial for the treatment of depression and anxiety disorders.
- Case Studies : Research indicates that derivatives of piperazine, including this compound, exhibit significant antidepressant-like effects in animal models. For instance, studies have shown that compounds with similar structures can reduce immobility time in forced swim tests, indicating an antidepressant effect .
Anxiolytic Effects
- Behavioral Studies : Compounds similar to 1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine have been evaluated for their anxiolytic properties using the elevated plus maze and open field tests. These studies suggest that such compounds can significantly increase exploratory behavior and reduce anxiety-like behaviors .
- Clinical Relevance : The anxiolytic effects are particularly relevant in developing treatments for generalized anxiety disorder (GAD) and other anxiety-related conditions.
Synthetic Methodologies
The synthesis of 1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine involves several key steps:
- Starting Materials : The synthesis typically begins with commercially available piperazine derivatives and benzodioxole precursors.
- Reactions : Key reactions include nucleophilic substitution and coupling reactions that form the piperazine ring and attach the benzodioxole moiety.
- Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm structure and purity.
Biological Evaluation
The biological evaluation of this compound includes:
- In vitro Studies : Assessing cytotoxicity against various cancer cell lines to determine potential anticancer properties.
- In vivo Studies : Animal models are used to evaluate the pharmacokinetics and pharmacodynamics of the compound, providing insights into its therapeutic window and side effects.
Case Studies
Several studies highlight the efficacy of similar compounds:
- A study published in Advances in Basic and Applied Sciences reported significant antimicrobial activity against various bacterial strains . While this study does not directly evaluate our compound, it underscores the potential for derivatives to exhibit broad-spectrum activity.
- Another study focused on piperazine derivatives indicated promising results in treating mood disorders in preclinical models . These findings support further investigation into 1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence cellular processes such as apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Piperazine Derivatives
Compound A : 1-[3-(3,4-Methylenedioxyphenoxy)propyl]-4-phenylpiperazine maleate (CAS 82900-57-0)
- Molecular Formula : C₂₄H₂₈N₂O₇ (includes maleate counterion)
- Key Features : Structurally identical to the target compound but paired with maleic acid instead of (Z)-but-2-enedioic acid. The maleate salt may influence solubility and crystallinity compared to the fumarate form .
Compound B : 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine; (Z)-but-2-enedioic acid
- Molecular Formula : C₂₈H₃₄N₂O₅
- Key Features: Substitutes the benzodioxole group with bis(4-fluorophenyl)methoxy and elongates the alkyl chain (ethyl vs. propyl).
Compound C : 1-(3-(4-(tert-Butyl)phenoxy)propyl)-4-phenylpiperazine hydrogen oxalate
- Molecular Formula : C₂₄H₃₃N₂O₅ (oxalate salt)
- Key Features: Replaces benzodioxole with a tert-butylphenoxy group. The bulky tert-butyl substituent increases steric hindrance, possibly reducing receptor binding affinity compared to the planar benzodioxole moiety .
Comparative Physicochemical Properties
Piperazine Derivatives with Modified Linkers
Compound D : (2E)-3-(1,3-Benzodioxol-5-yl)-1-(4-phenyl-1-piperazinyl)-2-propen-1-one
- Molecular Formula : C₂₀H₁₉N₂O₃
- Key Features : Replaces the propyloxy linker with an acryloyl group, introducing rigidity and conjugated double bonds. This modification may enhance π-π stacking interactions but reduce flexibility .
Compound E : 1-(2-Methylbenzyl)-4-phenylpiperazine
- Molecular Formula : C₁₈H₂₂N₂
- Key Features: Simplifies the structure with a methylbenzyl group instead of benzodioxole-propyl.
Salts and Counterion Effects
The target compound’s (Z)-but-2-enedioic acid counterion is less acidic (pKa ~3.0) compared to maleic acid (pKa ~1.9) or oxalic acid (pKa ~1.3), which may influence dissolution rates and bioavailability . For example, the maleate salt (Compound A) is more hygroscopic, whereas the (Z)-but-2-enedioic acid form offers better thermal stability .
Biological Activity
1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine, commonly referred to as a derivative of benzodioxole and piperazine, has garnered attention in pharmacological research due to its potential biological activities. This compound is particularly noted for its interactions with serotonin receptors and its implications in treating various neuropsychiatric disorders.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C19H21N2O3
- Molecular Weight : 321.38 g/mol
- CAS Number : 87313869
The structural formula features a piperazine ring substituted with a benzodioxol moiety, which is crucial for its biological activity.
Research indicates that this compound acts primarily as a serotonin receptor modulator, particularly targeting the 5-HT (serotonin) receptor subtypes. Its mechanism may involve:
- Inhibition of Serotonin Reuptake : Similar to other piperazine derivatives, it may inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft.
- Agonistic Activity at 5-HT Receptors : It has been shown to exhibit agonistic properties at certain serotonin receptor subtypes, which could contribute to its antidepressant effects.
Antidepressant Effects
Studies have demonstrated that compounds with similar structures exhibit significant antidepressant-like effects in animal models. For instance, a study assessing the efficacy of related benzodioxole derivatives showed marked improvements in depressive behaviors in rodents when administered at specific dosages .
Cytotoxic Activity
In vitro studies have indicated that 1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine exhibits cytotoxic activity against various cancer cell lines. The compound was tested against Artemia salina and showed satisfactory cytotoxicity, suggesting potential applications in oncology .
Table 1: Biological Activities of Related Compounds
Case Studies
One notable case study involved a clinical trial assessing the efficacy of a similar benzodioxole compound in patients with major depressive disorder. The results indicated that patients receiving the treatment experienced a significant reduction in depression scores compared to the placebo group. This suggests that compounds like 1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine may have therapeutic potential in treating mood disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
